molecular formula C30H59NO3 B130238 Laurylsphingosine CAS No. 74713-60-3

Laurylsphingosine

Cat. No. B130238
CAS RN: 74713-60-3
M. Wt: 481.8 g/mol
InChI Key: HXFPPRPLRSPNIB-VARSQMIESA-N
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Description

Laurylsphingosine, also known as N-Lauroyl-D-erythro-sphingosine or N-Laurylsphingosine, is a type of sphingolipid . It is associated with abnormalities such as BOSLEY-SALIH-ALORAINY SYNDROME, Obesity, and Diabetes Mellitus, Non-Insulin-Dependent . The involved functions are known as ceramide biosynthetic process, Anabolism, Signal, Signal Transduction, and Transcriptional Activation .


Synthesis Analysis

The synthesis of laurylsphingosine can be analyzed using retrosynthetic planning tools like AiZynthFinder . This software uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . The algorithm is guided by an artificial neural network policy that suggests possible precursors by utilizing a library of known reaction templates .


Molecular Structure Analysis

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used for the molecular structure analysis of laurylsphingosine . This technique provides high specificity and sensitivity, along with a wealth of structural identification information .


Chemical Reactions Analysis

The chemical reactions involving laurylsphingosine can be analyzed using a systematic approach to reactive chemicals analysis . This approach is based on thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and experimental measurements .


Physical And Chemical Properties Analysis

The physical and chemical properties of laurylsphingosine can be analyzed using various techniques that screen these material properties in high throughput . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Application in Nasal Mucosa Recovery

Laureth-9, a derivative of laurylsphingosine, is used in drug formulations for nasal delivery to enhance drug absorption, especially for high molecular weight compounds. However, laureth-9 can cause damage to the nasal membranes, affecting epithelium function and potentially increasing infection risk and substance absorption through the epithelium. Research shows that after laureth-9 exposure, epithelial regrowth starts on the third day, with complete regeneration between seven to ten days (Zhou & Donovan, 1996).

Enhancing Lipophilicity and Thermostability of Natural Compounds

Laurylsphingosine derivatives can significantly improve the lipophilicity and thermostability of certain natural compounds. For instance, the introduction of lauric acid into cyanidin-3-O-galactoside, an anthocyanin, maintains its ultraviolet-visible absorbance and antioxidant properties, expanding its application in the cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).

Role in Sphingolipid Biosynthesis

Lauryl CoA, related to laurylsphingosine, is involved in the biosynthesis of sphingolipid bases. It acts as a substrate for the condensing enzyme in the synthesis of sphingosine and dihydrosphingosine, playing a role in the metabolic pathways of saturated and unsaturated sphingolipids (Di Mari, Brady, & Snell, 1971).

Antimicrobial Properties

Laurylsphingosine and its derivatives, like lauric acid, have antimicrobial properties. They are potent antimicrobials found in human sebaceous triglycerides and contribute to the innate immune system of the skin (Fischer et al., 2014).

Influence in Drug Release Mechanisms

The presence of laurylsphingosine derivatives can influence the release of drugs from various formulations. For example, sodium lauryl sulfate, a derivative, can affect the release of drugs from veterinary intrauterine suppositories, improving the distribution and efficacy of the active substances (Klyosova, Bushueva, & Gladisheva, 2020).

Contribution to Sphingolipid Metabolism

The SPTLC3 subunit of serine palmitoyltransferase, which interacts with lauryl-CoA, generates short-chain sphingoid bases crucial for sphingolipid metabolism. This process significantly contributes to the composition of human plasma sphingolipids (Hornemann et al., 2009).

Potential in Thermal Management

Lauryl alcohol, related to laurylsphingosine, has been explored as a phase change material for thermal management in buildings, demonstrating stability and effectiveness in controlling temperature (Veerakumar & Sreekumar, 2020).

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPPRPLRSPNIB-VARSQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304172
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Laurylsphingosine

CAS RN

74713-60-3
Record name N-Lauroyl-D-erythro-sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Lauroylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Ben‐Yoseph, R Gagne, MR Parvathy… - Clinical …, 1989 - Wiley Online Library
Severe deficiency of acid ceramidase activity (4–5% of normal) was demonstrated in cultured skin fibroblasts, leukocytes and plasma from a 1‐year‐old boy who was diagnosed as …
Number of citations: 25 onlinelibrary.wiley.com
JM Jensen, M Förl, S Winoto‐Morbach… - Experimental …, 2005 - Wiley Online Library
In aged skin, decreased levels of stratum corneum ceramides have been described. Epidermal ceramides are generated by sphingomyelin hydrolysis or synthesis from sphingosin and …
Number of citations: 95 onlinelibrary.wiley.com
Y Yamaguchi, N Sasagasako, I Goto… - The Journal of …, 1994 - academic.oup.com
… {41) reported that the acid ceramidase activity towards iV-laurylsphingosine (C12:O) was 38 times higher than that towards iV-stearoyl (C18:O) substrates, while the activity towards AT-…
Number of citations: 55 academic.oup.com
C Bedia, L Camacho, JL Abad, G Fabriàs… - Journal of lipid …, 2010 - ASBMB
Acid ceramidase (aCDase) is one of several enzymes responsible for ceramide degradation within mammalian cells. As such, aCDase regulates the intracellular levels of the bioactive …
Number of citations: 78 www.jlr.org
MJM Nowaczyk, A Feigenbaum, MM Silver… - Journal of inherited …, 1996 - Springer
We report a case of Farber lipogranulomatosis in a girl with hepatosplenomegaly, macular cherry-red spot, and subcutaneous nodules who developed liver dysfunction with jaundice …
Number of citations: 18 link.springer.com
YA Hannun, CP Mckay - Sphingolipid-Mediated Signal Transduction, 1997 - Springer
… The range ofKms reported are generally slightly above lO-4 M with substrate specificity demonstrated in human fibroblasts8 with laurylsphingosine being the preferred substrate over …
Number of citations: 3 link.springer.com
BJHM Poorthuis, JMFG Aerts - Laboratory Guide to the Methods in …, 2008 - Springer
… The former method requires the preparation of radioactive N-laurylsphingosine and a complex substrate mixture containing substrate and detergents. The latter assay does not require …
Number of citations: 6 link.springer.com
RA Rupec - Braun-Falco´ s Dermatology, 2020 - Springer
Gout (hyperuricemia) and Lesch–Nyhan syndrome (mutations in the HGPRT gene) are purine metabolic disorders that are associated with typical skin symptoms. Disturbances of …
Number of citations: 0 link.springer.com
M Beck, HW Moser, K Sandhoff - … and Genetic Basis of Neurological and …, 2020 - Elsevier
An inherited deficiency of the lysosomal enzyme ceramidase leads to accumulation of the sphingolipid ceramide in several organs such as skin, liver, brain and other tissues, resulting …
Number of citations: 3 www.sciencedirect.com
T Levade, MC Tempesta, HW Moser… - … and molecular medicine, 1995 - Elsevier
The ceramide turnover by lysosomal ceramidase in intact, living cells was investigated by loading radiolabeled sulfatide or sphingomyelin in situ on skin fibroblasts and lymphoid cells. …
Number of citations: 10 www.sciencedirect.com

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